cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
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Overview
Description
- Its chemical formula is C₃₀H₄₄N₂O₅ .
- The compound features a cyclohexanamine core with various functional groups attached, including an amino acid residue.
- It is used in peptide synthesis and has applications in both research and industry .
Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid: , is a complex organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with the amino acid and modify it.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but protecting groups are often used to control selectivity.
Industrial Production: While not widely produced industrially, it can be synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including , , and .
Common Reagents: Reagents like and are used for amidation reactions.
Major Products: The major products include the fully protected amino acid derivative and intermediates for peptide synthesis.
Scientific Research Applications
Peptide Synthesis: Bpoc-Thr(tBu)-OH · CHA serves as a building block in peptide synthesis due to its stability during solid-phase peptide assembly.
Drug Development: Researchers explore its potential as a drug candidate or as part of bioactive peptides.
Chemical Biology: It aids in studying protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
- The exact mechanism of action for this compound depends on its context (e.g., as a peptide or drug).
- It may interact with specific receptors, enzymes, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Uniqueness: Bpoc-Thr(tBu)-OH · CHA’s uniqueness lies in its combination of a cyclohexanamine core and an amino acid residue.
Similar Compounds: Similar compounds include other protected amino acids used in peptide synthesis.
Properties
Molecular Formula |
C30H44N2O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2 |
InChI Key |
WIWBWZUEMWIOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Origin of Product |
United States |
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